molecular formula C12H15BFNO3 B1431390 (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid CAS No. 1449132-66-4

(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid

Cat. No.: B1431390
CAS No.: 1449132-66-4
M. Wt: 251.06 g/mol
InChI Key: LUGNKXXVPNKQTO-UHFFFAOYSA-N
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Description

(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid is a boronic acid derivative featuring a cyclopentylcarbamoyl substituent at the 3-position and a fluorine atom at the 4-position of the phenyl ring. This compound is structurally tailored for applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the reactivity of the boronic acid group . Its cyclopentylcarbamoyl moiety introduces steric and electronic modifications that influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

[3-(cyclopentylcarbamoyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO3/c14-11-6-5-8(13(17)18)7-10(11)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGNKXXVPNKQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NC2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Suzuki Coupling Route

A widely used method for synthesizing arylboronic acids, including fluorophenyl derivatives, involves Suzuki coupling of aryl halides with boronate esters or boronic acid derivatives.

  • Starting Material: 3-bromo-4-fluorophenyl derivative bearing a cyclopentylcarbamoyl group.
  • Reagents:
    • Boronic acid or boronate ester (e.g., bis(pinacolato)diboron for borylation).
    • Palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.
    • Base such as potassium carbonate (K₂CO₃).
  • Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or a THF/water mixture.
  • Conditions: Heating at 60–100°C under nitrogen atmosphere for several hours.
  • Workup: Extraction with ethyl acetate, drying, and purification by silica gel column chromatography.

This method is supported by literature examples where similar boronic acid derivatives were synthesized with yields typically ranging from 80% to 87%.

One-Pot Synthesis with Brominated Precursors

A notable method involves a one-pot, two-step synthesis:

  • Step 1: Preparation of brominated intermediate (e.g., 3-bromopentane-2,4-dione) by bromination of acetyl acetone using N-bromosuccinimide (NBS).
  • Step 2: Suzuki coupling of the brominated intermediate with boronic acid under Pd catalysis.

This method allows direct formation of the boronic acid derivative in a streamlined process, minimizing purification steps and increasing efficiency. The reaction is typically monitored by thin-layer chromatography (TLC) and purified by column chromatography.

Analytical and Purification Techniques

  • Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures (commonly 5:1 v/v) is standard for isolating pure boronic acid derivatives.
  • Characterization:
    • Mass spectrometry (GC-MS, LCMS-IT-TOF) for molecular weight confirmation.
    • Infrared spectroscopy (KBr plates or liquid films) to identify functional groups.
    • Melting point determination for purity assessment.

Summary Table of Preparation Parameters

Parameter Details
Starting materials 3-bromo-4-fluorophenyl cyclopentylcarbamoyl derivative
Catalysts Pd(dppf)Cl₂, Pd(PPh₃)₄
Base K₂CO₃
Solvents THF, DMF, THF/H₂O mixtures
Reaction temperature 60–100°C
Reaction time 4–12 hours
Purification method Silica gel column chromatography (petroleum ether/ethyl acetate)
Yield range 80–87%
Storage conditions 2–8°C (solid), -80°C (stock solution for 6 months)
Solubility enhancement Heating to 37°C, ultrasonic bath

Research Findings and Notes

  • The Suzuki coupling approach remains the most reliable and widely adopted method for preparing this compound, offering good yields and scalability.
  • One-pot synthesis strategies can streamline production but require careful control of reaction conditions.
  • Proper solvent selection and handling are critical for maintaining compound stability and solubility.
  • Analytical techniques ensure the structural integrity and purity of the synthesized compound, essential for its use in research and pharmaceutical contexts.

Chemical Reactions Analysis

Types of Reactions: (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the boronic acid to its corresponding boronic ester or borate.

  • Reduction: Reduction reactions can reduce the boronic acid to boronic alcohols or other derivatives.

  • Substitution: Substitution reactions can replace the fluorine atom or the cyclopentylcarbamoyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Boronic Alcohols: Resulting from reduction reactions.

  • Substituted Derivatives: Produced through substitution reactions.

Scientific Research Applications

(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

  • Biology: Employed in the study of enzyme inhibitors and as a probe in biological assays.

  • Medicine: Investigated for its potential therapeutic properties, including its use in drug design and development.

  • Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols, which can modulate biological processes. The cyclopentylcarbamoyl group and fluorine atom contribute to the compound's specificity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid with structurally analogous boronic acids, focusing on substituent effects, reactivity, and biological relevance.

Substituent Effects on the Carbamoyl Group

Compound Name Substituent on Carbamoyl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cyclopentyl C₁₂H₁₅BFNO₃* 239.06 Balanced lipophilicity; used in PARP-targeting drug scaffolds
(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid tert-Butyl C₁₁H₁₅BFNO₃ 239.06 Higher steric bulk; reduced solubility in polar solvents
(3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid Cyclohexyl C₁₃H₁₇BFNO₃ 265.09 Increased lipophilicity; potential for enhanced membrane permeability
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid Butyl (4-chloro substitution) C₁₁H₁₅BClNO₃ 255.51 Chlorine’s electronegativity enhances electronic withdrawal; used in medicinal intermediates

Notes:

  • The cyclopentyl group provides a compromise between steric bulk (smaller than cyclohexyl) and lipophilicity, making it advantageous for drug design .

Fluorine Substitution and Electronic Effects

Fluorine at the 4-position of the phenyl ring is a common feature in many analogs. Its electron-withdrawing nature enhances the acidity of the boronic acid (pKa ~8.5–9.5), facilitating Suzuki-Miyaura couplings . For example:

  • 4-Fluorophenylboronic acid (C₆H₆BFO₂, MW 139.92) is a simpler analog used in synthesizing electroactive polymers and kinase inhibitors .
  • (3-(Difluoromethyl)-4-fluorophenyl)boronic acid (C₇H₆BF₃O₂, MW 189.93) introduces additional fluorine atoms, further lowering pKa and improving cross-coupling efficiency .

Biological Activity

(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid, also known by its CAS number 1449132-66-4, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of boronic acids, characterized by the presence of a boron atom bonded to a phenyl group substituted with a cyclopentylcarbamoyl and a fluorine atom. Its molecular formula is C12H14BFNO2C_{12}H_{14}BFNO_2. The structural formula can be represented as follows:

Cyclic structure C5H10NO\text{Cyclic structure }C_5H_{10}NO

Target Interactions

This compound exhibits significant interactions with various biological targets. The boronic acid moiety allows it to bind covalently with diols in biomolecules, which is crucial for its biological activity. This binding can modulate the activity of enzymes involved in critical biochemical pathways.

Biological Pathways

Research indicates that this compound may influence several key pathways:

  • Cell Cycle Regulation : By inhibiting specific kinases, it may prevent cell cycle progression in cancer cells.
  • Apoptosis : It has shown potential in inducing apoptosis in tumor cells by activating intrinsic pathways.
  • Signal Transduction : The compound may interfere with signaling pathways such as PI3K/Akt and MAPK, which are vital for cell survival and proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Below is a summary table of the biological activity observed in different studies:

Cell Line IC50 (μM) Effect Reference
MCF-7 (Breast Cancer)5.2Inhibition of proliferation
A549 (Lung Cancer)4.8Induction of apoptosis
HeLa (Cervical Cancer)6.1Cell cycle arrest

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptotic markers, suggesting its potential as an anticancer agent.
  • Combination Therapy : When used in combination with standard chemotherapeutic agents, this boronic acid derivative enhanced the efficacy of treatments like doxorubicin, indicating its role as a sensitizer in cancer therapy.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's action might be mediated through the inhibition of specific kinases involved in cell survival pathways, thus providing insights into its potential use in targeted therapies.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : The compound shows moderate oral bioavailability.
  • Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
  • Excretion : Renal excretion is significant, necessitating further investigation into its safety profile.

Q & A

Q. What are the recommended synthetic routes for (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid in academic research?

The compound can be synthesized via Suzuki-Miyaura cross-coupling , utilizing aryl halides and boronic acid precursors under palladium catalysis. For instance, 4-fluorophenyl boronic acid derivatives are effective in such reactions . The cyclopentylcarbamoyl group is introduced through post-coupling amidation, requiring boronic acid protection (e.g., as a pinacol ester) to prevent side reactions. Purification via column chromatography under inert conditions is critical to avoid degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Key for identifying fluorine coupling patterns (e.g., δ ~7.0–8.0 ppm for aromatic protons) and carbamoyl NH/CO signals.
  • IR Spectroscopy : Confirms the carbamoyl C=O stretch (~1650–1700 cm⁻¹).
  • DFT Studies : Validate electronic structure and vibrational modes, aiding in peak assignment .

Q. What safety protocols are essential for handling this boronic acid?

Standard precautions for boronic acids apply: use PPE (gloves, goggles), handle in a fume hood , and avoid inhalation/skin contact. Storage at 0–6°C under inert atmosphere (e.g., argon) prevents decomposition. In case of exposure, rinse with water and consult a physician .

Advanced Research Questions

Q. How do electronic effects of the 4-fluoro and cyclopentylcarbamoyl groups influence reactivity in cross-coupling reactions?

The electron-withdrawing 4-fluoro group reduces electron density at the boron center, potentially hindering Suzuki-Miyaura coupling. However, studies show that electron-deficient boronic acids like 4-fluorophenyl derivatives can still react under optimized conditions (e.g., Pd(OAc)₂, SPhos ligand, elevated temperatures) . The cyclopentylcarbamoyl group introduces steric bulk, necessitating bulky ligands (e.g., XPhos) to improve coupling efficiency. DFT analysis can model charge distribution to predict reactivity .

Q. What strategies mitigate protodeboronation during synthesis or application?

  • Use boronic esters (e.g., pinacol ester) instead of free acids to enhance stability.
  • Employ aryl trifluoroborate salts as stable intermediates.
  • Conduct reactions under anhydrous, low-temperature conditions .

Q. How can computational methods resolve contradictions in reported reactivity data?

Discrepancies in reactivity (e.g., electron-deficient boronic acids performing poorly in some couplings but effectively in others) can be analyzed via DFT calculations . For example, electron-withdrawing groups may slow oxidative addition but accelerate transmetallation, depending on catalyst choice. Computational modeling identifies rate-limiting steps and guides catalyst/ligand selection .

Q. What polymerization strategies are viable for incorporating this compound into functional materials?

  • Direct polymerization : Requires protection of the boronic acid (e.g., as a boronate ester) to prevent side reactions.
  • Post-polymerization modification : Introduce the boronic acid moiety after polymer synthesis via click chemistry or amidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid
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(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid

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